molecular formula C8H11NS B121599 3-(2-Thienylmethyl)azetidine CAS No. 937614-36-3

3-(2-Thienylmethyl)azetidine

Cat. No.: B121599
CAS No.: 937614-36-3
M. Wt: 153.25 g/mol
InChI Key: RZYZPEIAOBGEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Thienylmethyl)azetidine is a synthetic organic compound that features a four-membered azetidine ring substituted with a thiophen-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienylmethyl)azetidine typically involves the reaction of azetidine with thiophen-2-ylmethyl halides under basic conditions. One common method includes the use of sodium hydride as a base to deprotonate azetidine, followed by the addition of thiophen-2-ylmethyl chloride to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienylmethyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form the corresponding amine.

    Substitution: The thiophen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Azetidine amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-(2-Thienylmethyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Thienylmethyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the azetidine ring can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Thiophen-3-yl)methyl]azetidine
  • 3-[(Furan-2-yl)methyl]azetidine
  • 3-[(Pyridin-2-yl)methyl]azetidine

Uniqueness

3-(2-Thienylmethyl)azetidine is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it distinct from other azetidine derivatives that contain different heterocyclic rings .

Properties

IUPAC Name

3-(thiophen-2-ylmethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-8(10-3-1)4-7-5-9-6-7/h1-3,7,9H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYZPEIAOBGEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588387
Record name 3-[(Thiophen-2-yl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937614-36-3
Record name 3-[(Thiophen-2-yl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.